molecular formula C19H21FN4O2 B11437746 Cyclohexyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cyclohexyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11437746
M. Wt: 356.4 g/mol
InChI Key: IEZWZDNTOVFZLD-UHFFFAOYSA-N
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Description

CYCLOHEXYL 7-(3-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a cyclohexyl group, a fluorophenyl group, and a triazolopyrimidine core makes this compound particularly interesting for various scientific applications.

Preparation Methods

The synthesis of CYCLOHEXYL 7-(3-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method allows for the formation of the triazolopyrimidine core through a tandem reaction mechanism . The reaction conditions typically involve microwave irradiation, which significantly reduces the reaction time and improves the yield of the desired product.

Chemical Reactions Analysis

CYCLOHEXYL 7-(3-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may yield alcohols or amines .

Mechanism of Action

The mechanism of action of CYCLOHEXYL 7-(3-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to the disruption of the cell cycle and induction of apoptosis in cancer cells . This selective inhibition of CDK2 makes it a valuable tool for targeted cancer therapy. Additionally, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

CYCLOHEXYL 7-(3-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared to other triazolopyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural features and biological activities, but the presence of different substituents can significantly affect their properties. For example, the fluorophenyl group in CYCLOHEXYL 7-(3-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE enhances its lipophilicity and binding affinity to molecular targets, making it more potent in certain applications.

Properties

Molecular Formula

C19H21FN4O2

Molecular Weight

356.4 g/mol

IUPAC Name

cyclohexyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H21FN4O2/c1-12-16(18(25)26-15-8-3-2-4-9-15)17(13-6-5-7-14(20)10-13)24-19(23-12)21-11-22-24/h5-7,10-11,15,17H,2-4,8-9H2,1H3,(H,21,22,23)

InChI Key

IEZWZDNTOVFZLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)OC4CCCCC4

Origin of Product

United States

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